2-(Ethoxymethanimidoyl)benzoic acid

Description

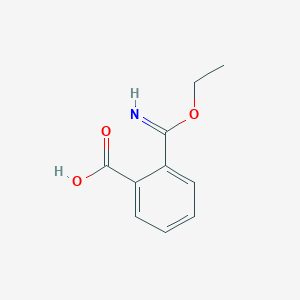

2-(Ethoxymethanimidoyl)benzoic acid (systematic IUPAC name: 2-(2-ethoxy-2-oxoacetamido)benzoic acid) is a benzoic acid derivative with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . The compound features a benzoic acid core substituted with an ethoxy-oxoacetamido group, enabling dual functionality as both a hydrogen bond donor (-COOH) and acceptor (amide and ether groups). Its crystal structure, determined via single-crystal X-ray diffraction (SC-XRD) using the SHELXL refinement program , adopts a triclinic system (space group P1) with unit cell parameters:

- $ a = 4.8774 \, \text{Å}, \, b = 9.470 \, \text{Å}, \, c = 12.719 \, \text{Å} $

- $ \alpha = 106.784^\circ, \, \beta = 97.222^\circ, \, \gamma = 92.444^\circ $ .

In the solid state, molecules form infinite chains along the [111] direction via O–H⋯O (carboxylic acid to carbonyl) and C–H⋯O (aryl to ethoxy) hydrogen bonds .

Properties

IUPAC Name |

2-(C-ethoxycarbonimidoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCRUVRJBJYXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethanimidoyl)benzoic acid typically involves the reaction of ethyl formate with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ethoxymethanimidoyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethanimidoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethoxymethanimidoyl group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethanimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 2-(aminomethyl)benzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Ethoxymethanimidoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethanimidoyl)benzoic acid involves its interaction with specific molecular targets. The ethoxymethanimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW = 180.20 g/mol) shares structural similarities as a substituted benzoate ester but lacks the hydrogen-bonding capability of the carboxylic acid group. Key differences include:

The absence of a proton-donating group in ethyl 2-methoxybenzoate limits its ability to form strong hydrogen-bonded networks, resulting in weaker intermolecular interactions compared to the title compound.

Oxamide Derivatives

Oxamide derivatives, such as those reported by Matovic et al. (2005) , often serve as ligands in coordination chemistry. Unlike this compound, which has a rigid planar geometry due to conjugation between the amide and benzoic acid groups, oxamides typically exhibit flexibility, enabling diverse metal-binding modes. For example, oxamide-metal complexes often form N,O-chelate rings , whereas the title compound’s hydrogen-bonding dominance precludes significant metal coordination in its pure form .

Hydrogen Bonding and Crystal Packing

The hydrogen-bonding motifs of this compound were analyzed using graph set theory . The O–H⋯O interaction (2.58 Å, 172°) between the carboxylic acid and carbonyl oxygen forms a C(4) chain motif, while C–H⋯O bonds (2.89 Å, 134°) extend the network into a 3D architecture . In contrast, ethyl 2-methoxybenzoate relies on weaker C–H⋯π and van der Waals interactions for stabilization .

Table 1: Hydrogen-Bonding Comparison

| Compound | Primary Interactions | Graph Set Motif |

|---|---|---|

| This compound | O–H⋯O, C–H⋯O | C(4), D(2) |

| Salicylic acid | O–H⋯O (dimer) | $ R_2^2(8) $ |

Salicylic acid, a simpler benzoic acid derivative, forms cyclic dimers ($ R_2^2(8) $), highlighting how substituent variations dramatically alter supramolecular assembly .

Methodological Considerations

The structural elucidation of this compound relied on the SHELX software suite, particularly SHELXL for refinement and SHELXS for solution . This methodology is consistent with studies of related compounds, such as metal-organic frameworks (MOFs) derived from oxamides, where SHELX’s robustness in handling high-resolution data ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.